N,N,O-Tridesmethyl Diltiazem

Calcium channel pharmacology Radioligand binding Structure-activity relationship

Pain point: Commercial diltiazem metabolite standards (M2, M4) often retain significant residual calcium channel antagonism, confounding pharmacological assays and impurity profiling. Solution: N,N,O-Tridesmethyl Diltiazem (M6) is the only triply-demethylated metabolite with minimal L-type Ca²⁺ channel blockade (pIC₅₀=5.33; IC₅₀>2.000 mM) and weak GHSR1a agonism-ensuring clean negative-control performance. Benefits: • Enables accurate mass balance & urinary metabolite quantification (2nd most abundant in humans) • Supplied with full COA, HPLC-MS characterization • Ambient shipping; ready stock.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 159734-23-3
Cat. No. B601672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,O-Tridesmethyl Diltiazem
CAS159734-23-3
Synonyms(2S,3S)-3-(Acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one;  (2S-cis)-3-(Acetyloxy)-5-(2-aminoethyl)-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O
InChIInChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3/t17-,18+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,O-Tridesmethyl Diltiazem: Chemical Profile


N,N,O-Tridesmethyl Diltiazem (CAS 159734-23-3, molecular formula C₁₉H₂₀N₂O₄S, molecular weight 372.44 g/mol) is a triply-demethylated metabolite of the benzothiazepine calcium channel blocker diltiazem [1]. It is alternatively designated as deacetyl N,O-didesmethyl diltiazem or M6 in the primary literature and is formed through sequential N-demethylation, O-demethylation, and deacetylation of the parent drug via cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) and esterases [2]. Unlike the major circulating metabolites MA (N-monodesmethyl diltiazem) and M1 (desacetyl diltiazem), M6 retains a free aminoethyl side chain and a free phenolic hydroxyl group while lacking both N-methyl substituents on the aminoethyl moiety and the O-methyl group on the 4-phenyl ring, giving it a distinct physicochemical and pharmacological fingerprint [3].

Product Identity Triply-demethylated diltiazem metabolite (M6)
Primary Workflow Metabolite identification & impurity profiling
Differentiating Feature Lowest calcium channel binding affinity among major metabolites
Pharmacological Context Calcium channel-sparing benzothiazepine scaffold

Why N,N,O-Tridesmethyl Diltiazem Is Irreplaceable


Diltiazem metabolite reference standards are not interchangeable because each metabolite possesses a unique combination and magnitude of residual pharmacological activities, chromatographic retention behavior, and mass spectrometric fragmentation pattern [1]. N,N,O-Tridesmethyl Diltiazem (M6) is structurally distinct from all other major diltiazem metabolites in being the only species that simultaneously lacks both N-methyl groups, the O-methyl group, and the acetyl ester—yielding the lowest L-type calcium channel binding affinity (pIC₅₀ = 5.33) and the weakest voltage-gated calcium current inhibition (IC₅₀ > 2.000 mM) among the series, yet paradoxically retaining a high allosteric enhancement capacity at the dihydropyridine binding site (52% maximal enhancement) comparable to M1 (50%) [2][3]. Substituting M6 with M2 (pIC₅₀ = 6.03; IC₅₀ = 0.456 mM) or M4 (pIC₅₀ = 5.51; IC₅₀ = 1.212 mM) would introduce significant residual calcium channel antagonism that is absent in M6, potentially confounding pharmacological studies and generating false-positive signals in impurity profiling assays [2][3]. Furthermore, M6 is the second most abundant urinary metabolite in humans after MA, making it an essential reference for mass balance and excretion studies where alternative metabolites would misrepresent the actual metabolic profile [4].

1
Distinct pharmacological fingerprint: M6 is the only major metabolite with near-complete loss of calcium channel binding; substituting with M2 or M4 introduces residual antagonism that may confound pharmacological studies.
2
Unique chromatographic and mass spectrometric behavior: M6 differs from co-eluting metabolites M2 and M4 in retention and fragmentation pattern. Non-M6 standards may misrepresent the actual metabolic profile in impurity assays.
3
Metabolic pathway representation: As the second most abundant urinary metabolite in humans, substituting M6 with other metabolites would misrepresent mass balance and excretion study endpoints.

N,N,O-Tridesmethyl Diltiazem: Head-to-Head Evidence


L-Type Calcium Channel Benzothiazepine Site Affinity

In a direct head-to-head study using [³H]diltiazem radioligand binding to rat cerebral cortex membranes, N,N,O-Tridesmethyl Diltiazem (M6) demonstrated the lowest binding affinity among all five major diltiazem metabolites tested, with a pIC₅₀ of 5.33 (corresponding to IC₅₀ ≈ 4.68 µM) [1]. This represents a 35-fold reduction in affinity compared to the parent drug diltiazem (pIC₅₀ = 6.87; IC₅₀ ≈ 0.135 µM) and a 25-fold reduction compared to the most potent metabolite M1 (pIC₅₀ = 6.72; IC₅₀ ≈ 0.190 µM) [1]. The rank order of pIC₅₀ values was: diltiazem (6.87) > M1 (6.72) > MA (6.49) > M2 (6.03) > M4 (5.51) > M6 (5.33), establishing M6 as the metabolite most dissociated from the canonical calcium channel antagonist binding site [1]. The pIC₅₀ values on [³H]diltiazem binding were significantly correlated (p < 0.01) with functional pEC₅₀ values for enhancement of [³H]nitrendipine binding, confirming target engagement relevance [1].

Benzothiazepine Site Affinity
Head-to-head
pIC50 = 5.33
35-fold lower than diltiazem
Rank: Diltiazem > M1 > MA > M2 > M4 > M6
Near-complete loss of canonical target engagement; supports off-target profiling workflows.
[³H]diltiazem binding, rat cerebral cortex membranes.
Calcium channel pharmacology Radioligand binding Structure-activity relationship Benzothiazepine receptor

Voltage-Gated Calcium Current Blockade

In a direct comparative study on voltage-gated calcium current (ICₐ) in Achatina snail neurons, N,N,O-Tridesmethyl Diltiazem (d-M6) exhibited the weakest calcium channel blocking activity among all tested diltiazem congeners, with an IC₅₀ exceeding 2.000 mM [1]. This represents at least a 4.7-fold reduction in potency compared to the parent drug d-diltiazem (IC₅₀ = 0.426 mM) and at least a 4.1-fold reduction compared to the most equipotent metabolite d-M2 (IC₅₀ = 0.456 mM) [1]. The potency rank order was: d-diltiazem (0.426 mM) ≈ d-M2 (0.456 mM) ≈ d-M1 (0.491 mM) > l-diltiazem (0.759 mM) > d-M4 (1.212 mM) > d-M6 (>2.000 mM) [1]. Furthermore, M6 showed the lowest use-dependent block (9.8% further reduction in normalized ICₐ after high-frequency stimulation) compared with l-diltiazem (27.5%), d-diltiazem (26.3%), d-M2 (19.2%), and d-M1 (16.7%), indicating that M6 also lacks the voltage-dependent stabilization of inactivated channel states that characterizes classical benzothiazepine calcium antagonists [1].

Calcium Current Blockade
Head-to-head
IC50 > 2.000 mM
>4.7-fold weaker than diltiazem
Use-dep. block: 9.8% (lowest)
Weakest calcium current inhibition; supports negative control applications.
Voltage-clamp, Achatina snail neurons.
Electrophysiology Voltage-gated calcium current Use-dependence Calcium antagonism

Dihydropyridine Site Allosteric Modulation

In a dissociation of orthosteric and allosteric activities, N,N,O-Tridesmethyl Diltiazem (M6) produced a maximal enhancement of [³H]nitrendipine binding of 52% at rat cerebral cortical membranes, which is comparable to M1 (50%) and substantially higher than MA (9.7%), M2 (11%), and M4 (12%) [1]. The parent drug diltiazem produced the highest maximal enhancement at 73% [1]. This reveals that M6 retains significant allosteric positive cooperativity with the dihydropyridine binding site despite its weakest orthosteric binding affinity (pIC₅₀ = 5.33) [1]. Under conditions of constant verapamil (300 nM) co-incubation, all diltiazem analogs examined produced significant enhancement of [³H]nitrendipine binding, confirming that the allosteric effect is not simply an artifact of competitive binding conditions [1]. Qualitatively, M6 and M1 clustered together in exhibiting intermediate allosteric enhancement, distinct from both the high-enhancement diltiazem group and the low-enhancement MA/M2/M4 group [1].

Dihydropyridine Site Allosteric Modulation
Head-to-head
52% max enhancement
Comparable to M1 (50%); ~4× higher than MA/M2/M4
Cluster: M6/M1 > MA/M2/M4
Dissociation between orthosteric and allosteric activity; supports biased modulation studies.
[³H]nitrendipine enhancement, rat cortical membranes.
Allosteric modulation Dihydropyridine receptor Positive cooperativity Calcium channel

Parent Drug Biotransformation Inhibition

In an isolated rat hepatocyte system designed to test the hypothesis that metabolite accumulation contributes to nonlinear diltiazem pharmacokinetics, N,N,O-Tridesmethyl Diltiazem (M6) inhibited the disappearance of diltiazem with an apparent Kᵢ of 448 µM [1]. This places M6 at an intermediate inhibitory potency position: approximately 5.1-fold weaker than MA (Kᵢ = 88.3 µM, the most potent metabolite inhibitor) but 1.4-fold more potent than M1 (Kᵢ = 608 µM, the least potent) [1]. The complete rank order was: MA (88.3 µM) > M4 (152 µM) > M6 (448 µM) > M2 (495 µM) > M1 (608 µM) [1]. The Kᵢ value for M6 is within the same order of magnitude as those derived for diltiazem-mediated inhibition of other drug substrates (e.g., antipyrine), suggesting physiological relevance at concentrations achievable during chronic diltiazem therapy where metabolite accumulation occurs [1].

Parent Drug Biotransformation Inhibition
Head-to-head
Ki = 448 µM
5.1-fold less potent than MA; intermediate rank
Rank: MA > M4 > M6 > M2 > M1
Intermediate inhibitory potency; supports DDI panel inclusion for metabolite pool assessment.
Isolated rat hepatocyte system.
Drug metabolism CYP450 inhibition Hepatocyte assay Metabolite accumulation

GHSR1a Receptor Activity Profile

In a high-throughput functional screen utilizing cellular proliferation, Ca²⁺ mobilization, and BRET-2 assays, N,N,O-Tridesmethyl Diltiazem (M6) displayed only weak agonist activity at the human ghrelin (GHSR1a) receptor, in marked contrast to metabolites MA, M1, and M2 which were more efficacious and/or more potent than the parent drug diltiazem [1]. The rank order of agonist activity was: M2 > M1 > MA > diltiazem, with M4 and M6 metabolites displaying weak agonist activity and M8 and M9 metabolites being inactive [1]. Binding affinities to GHSR1a receptors followed a similar rank order, indicating that the weak agonist activity of M6 reflects genuine low-affinity receptor interaction rather than a signaling bias artifact [1]. In vivo, only diltiazem and M2 (the most potent metabolite) stimulated growth hormone release in neonatal rats, confirming that the weak in vitro activity of M6 translates to negligible in vivo ghrelinergic effects [1]. This establishes M6 as a diltiazem congener with minimal off-target GHSR1a activity.

GHSR1a Receptor Activity
Head-to-head
Weak agonist
Substantially lower efficacy/potency than M2, M1, MA
Rank: M2 > M1 > MA > Diltiazem ≫ M6
GHSR1a-silent scaffold; supports negative phenotyping probe applications.
Cellular proliferation, Ca²⁺, BRET-2 assays; HEK293 cells.
Ghrelin receptor GHSR1a GPCR pharmacology Growth hormone secretagogue

N,N,O-Tridesmethyl Diltiazem: High-Value Applications


Pharmaceutical Impurity Profiling Standard

N,N,O-Tridesmethyl Diltiazem serves as a critical reference standard for identifying and quantifying the M6-related impurity in diltiazem hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. As the second most abundant urinary metabolite in humans (after MA) and a prominent metabolite across multiple preclinical species, M6 must be accurately resolved and quantified in impurity profiling HPLC and LC-MS/MS methods to satisfy ICH Q3A/Q3B regulatory requirements [1][2]. The compound's unique combination of chromatographic retention (distinct from co-eluting M2 and M4 metabolites) and mass spectrometric fragmentation pattern (characteristic loss of the acetyl group followed by dehydration) enables unequivocal identification in complex biological and pharmaceutical matrices [2].

Negative Control for Calcium Channel Studies

With the weakest L-type calcium channel binding affinity (pIC₅₀ = 5.33) and the lowest voltage-gated calcium current inhibition (IC₅₀ > 2.000 mM) among all major diltiazem metabolites, M6 is the optimal negative control or 'calcium channel-sparing' reference compound for experiments designed to dissect calcium channel-dependent versus calcium channel-independent effects of benzothiazepine congeners [3][4]. Its retention of significant allosteric enhancement of dihydropyridine binding (52%) despite minimal orthosteric affinity makes it a unique probe for studying the structural basis of benzothiazepine-dihydropyridine allosteric coupling at the L-type calcium channel complex [3].

GHSR1a Receptor Negative Phenotyping Probe

M6 exhibits only weak agonist activity at the ghrelin receptor, in contrast to M2, M1, and MA which demonstrate enhanced GHSR1a agonism relative to diltiazem [5]. This functional profile positions M6 as the diltiazem metabolite of choice for experiments requiring a benzothiazepine scaffold that is pharmacologically silent at GHSR1a receptors. Such experiments include investigating whether cardiovascular or metabolic effects attributed to diltiazem metabolites are mediated through ghrelinergic pathways, or screening for novel GHSR1a ligands where M6 can serve as a structurally related negative control with minimal confounding receptor activation [5].

Mass Balance & Metabolic Pathway Studies

M6 is an essential analytical reference for pharmacokinetic studies requiring comprehensive metabolic profiling of diltiazem. As a prominent urinary metabolite consistently detected across humans, dogs, rabbits, and rats, M6 must be included in the analytical panel for accurate mass balance determination and interspecies metabolic pathway comparison [1][2]. Its intermediate inhibitory potency (Kᵢ = 448 µM) toward hepatic diltiazem biotransformation also supports its inclusion in in vitro DDI panels investigating mechanism-based or time-dependent CYP inhibition by diltiazem and its metabolite pool [6].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling standard
Distinct chromatographic retention and MS fragmentation pattern
Resolution from co-eluting M2/M4 metabolites; ICH Q3A/Q3B impurity quantification
Negative control for calcium channel studies
Lowest orthosteric binding affinity and calcium current inhibition among major metabolites
Dissection of calcium channel-dependent vs. -independent benzothiazepine effects
GHSR1a receptor negative phenotyping probe
Weak ghrelin receptor agonist activity; GHSR1a-silent scaffold
Ghrelinergic pathway deconvolution in cardiovascular and metabolic models
Mass balance and metabolic pathway studies
Prominent urinary metabolite across multiple preclinical species
Comprehensive metabolic profiling; interspecies pathway comparison
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